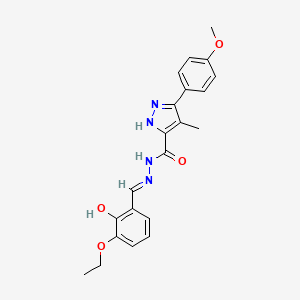
Dimethyl 5-(acetylamino)isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-(acetylamino)isophthalate is an organic compound with the molecular formula C12H13NO5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with an acetylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(acetylamino)isophthalate typically involves the following steps:
Nitration: Isophthalic acid is first nitrated to form 5-nitroisophthalic acid.
Esterification: The nitro compound is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield dimethyl 5-nitroisophthalate.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in acidic conditions, resulting in dimethyl 5-aminoisophthalate.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: for nitration and esterification steps to ensure consistent product quality and yield.
Catalytic hydrogenation: for the reduction step to improve efficiency and reduce reaction time.
Automated acetylation: systems to control the reaction conditions precisely and ensure high purity of the final product.
化学反应分析
Types of Reactions
Dimethyl 5-(acetylamino)isophthalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 5-(acetylamino)isophthalic acid.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
Hydrolysis: 5-(acetylamino)isophthalic acid.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Oxidation: Oxidized derivatives like quinones.
科学研究应用
Dimethyl 5-(acetylamino)isophthalate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.
Biochemistry: Utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Chemistry: Employed in the production of specialty chemicals and as a precursor for dyes and pigments.
作用机制
The mechanism of action of dimethyl 5-(acetylamino)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The ester groups can undergo hydrolysis, releasing the active isophthalic acid derivative, which can further interact with biological pathways.
相似化合物的比较
Similar Compounds
Dimethyl isophthalate: Lacks the acetylamino group, making it less reactive in certain biochemical applications.
Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an acetylamino group, leading to different reactivity and applications.
Dimethyl 5-aminoisophthalate: Has an amino group instead of an acetylamino group, affecting its solubility and reactivity.
Uniqueness
Dimethyl 5-(acetylamino)isophthalate is unique due to the presence of both ester and acetylamino functional groups, which confer specific reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
属性
分子式 |
C12H13NO5 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC 名称 |
dimethyl 5-acetamidobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-10-5-8(11(15)17-2)4-9(6-10)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
InChI 键 |
ZEQSOHDAWLNLKS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,5-Dimethylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984029.png)

![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11984037.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B11984049.png)




![N,3a,6a-trimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11984082.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11984104.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11984116.png)


